molecular formula C30H26F2N4O5 B608498 LDC1267 CAS No. 1361030-48-9

LDC1267

Cat. No.: B608498
CAS No.: 1361030-48-9
M. Wt: 560.56
InChI Key: ISPBCAXOSOLFME-UHFFFAOYSA-N
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Description

LDC1267 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, a pyrazole ring, and multiple fluorine atoms, which contribute to its distinct chemical properties.

Biochemical Analysis

Biochemical Properties

LDC1267 interacts with the TAM family of receptor tyrosine kinases, specifically Tyro3, Axl, and Mer . It preferentially inhibits these kinases at low nanomolar concentrations . The inhibition of these kinases by this compound can affect various biochemical reactions within the cell, particularly those involved in cell survival, proliferation, migration, and invasion .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to moderately affect cell proliferation in 11 of 95 different cell lines . Furthermore, this compound has been shown to significantly increase the anti-tumor response of natural killer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and inhibition of the TAM family of receptor tyrosine kinases . This inhibition can lead to changes in gene expression, enzyme activation or inhibition, and alterations in cell signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to reduce the metastatic spreading of melanomas over time

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, it has been shown to markedly reduce metastatic spreading of melanomas at a dosage of 20mg/kg

Metabolic Pathways

Given its role as a TAM kinase inhibitor, it is likely that it interacts with enzymes and cofactors involved in these pathways .

Transport and Distribution

Given its role as a kinase inhibitor, it is likely that it interacts with various transporters and binding proteins .

Subcellular Localization

Given its role as a kinase inhibitor, it is likely that it is directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LDC1267 typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, ethoxy groups, and carboxamide derivatives. The reaction conditions often require controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

LDC1267 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline and pyrazole rings.

    Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

LDC1267 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide
  • Quinolinyl-pyrazoles

Uniqueness

LDC1267 stands out due to its unique combination of a quinoline moiety, pyrazole ring, and multiple fluorine atoms

Properties

IUPAC Name

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F2N4O5/c1-5-40-28-16-36(23-8-6-18(31)12-17(23)2)35-29(28)30(37)34-19-7-9-25(21(32)13-19)41-24-10-11-33-22-15-27(39-4)26(38-3)14-20(22)24/h6-16H,5H2,1-4H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPBCAXOSOLFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)F)C5=C(C=C(C=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26F2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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